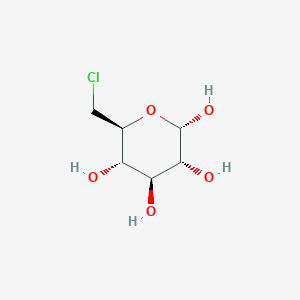

6-Chloro-6-deoxy-alpha-d-glucopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWDIHPSUCUMFU-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28528-86-1 | |

| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-6-deoxy-alpha-d-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-6-deoxy-alpha-d-glucopyranose is a halogenated derivative of the monosaccharide glucose. The substitution of a hydroxyl group with a chlorine atom at the C6 position significantly alters its chemical and biological properties, making it a molecule of interest for various research applications, particularly in the fields of medicinal chemistry and glycobiology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, including its role as a glycolysis inhibitor.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |

| Molecular Weight | 198.6 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 48-53 °C | [3] |

| Boiling Point | Not definitively reported (predicted) | |

| Solubility | Slightly soluble in methanol and water. | [3] |

Spectroscopic and Other Properties

| Property | Description | Source |

| ¹H NMR Spectrum | Data for the alpha-anomer of D-glucose shows characteristic signals for the anomeric proton and other ring protons. Similar patterns are expected for the 6-chloro derivative, with shifts influenced by the electronegative chlorine atom. | [4] |

| ¹³C NMR Spectrum | The ¹³C NMR spectrum of D-glucose shows distinct signals for each carbon atom. The C6 signal in this compound is expected to be significantly shifted due to the presence of the chlorine atom. | [1] |

Experimental Protocols

Synthesis of 6-Chloro-6-deoxy-D-glucose

The following protocol is adapted from a patented method for the synthesis of 6-chloro-6-deoxy derivatives of reducing sugars[5].

Materials:

-

D-glucose

-

Reagent

-

Ethanol

-

Diethyl ether

-

Activated charcoal

-

Mixed ion-exchange resin (e.g., Zerolit DMF H⁺/CO₃²⁻)

-

Sodium sulphate

Procedure:

-

Prepare a solution of the chlorinating reagent.

-

Add D-glucose to the reagent solution and allow the reaction to proceed.

-

After the reaction is complete, keep the solution at 0°C overnight.

-

Add a mixed ion-exchange resin to the mixture and filter.

-

Evaporate the filtrate to obtain a residue.

-

Dissolve the residue in 50% ethanol and decolorize with activated charcoal.

-

Evaporate the solution to dryness.

Purification by Recrystallization

Procedure:

-

Dissolve the crude 6-chloro-6-deoxy-D-glucose in hot ethanol.

-

Decolorize the solution with charcoal if necessary.

-

Allow the solution to cool, and then add diethyl ether to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with cold ethanol-ether.

-

Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily as an inhibitor of glycolysis. This inhibitory action is the basis for its observed antifertility effects in male rats.

Inhibition of Glycolysis

The primary molecular target of 6-chloro-6-deoxysugars within the glycolytic pathway is believed to be the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By inhibiting this crucial enzyme, the molecule disrupts the normal flow of glucose metabolism.

Below is a diagram illustrating the proposed mechanism of action.

The diagram illustrates that this compound likely acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), competing with the natural substrate, glyceraldehyde-3-phosphate. This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis.

Experimental Workflow for Assessing Biological Activity

To evaluate the inhibitory effect of this compound on glycolysis, a typical experimental workflow would involve the following steps:

This workflow outlines the key stages from cell preparation and treatment with the inhibitor to the analysis of its effects on glycolytic activity and enzyme kinetics.

Conclusion

This compound is a synthetic monosaccharide with distinct physicochemical properties and notable biological activity. Its ability to inhibit glycolysis, specifically by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase, makes it a valuable tool for studying metabolic pathways and a potential lead compound in drug development, particularly in the context of antifertility research. This guide provides a foundational understanding of this compound for researchers and scientists. Further investigation is warranted to fully elucidate its spectral characteristics and to explore its therapeutic potential.

References

An In-depth Technical Guide to 6-Chloro-6-deoxy-alpha-d-glucopyranose: Molecular Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated derivative of glucose. The document delves into its molecular structure, stereochemical configuration, and key physicochemical properties. Furthermore, it outlines established synthetic routes for its preparation and details the analytical techniques employed for its characterization, including spectroscopic methods. The guide also explores the potential applications of this compound in drug development, drawing parallels with other 6-deoxy-glucose derivatives that have shown promise in various therapeutic areas.

Molecular Structure and Stereochemistry

This compound is a monosaccharide derivative with the molecular formula C₆H₁₁ClO₅ and a molecular weight of approximately 198.6 g/mol . Its structure is based on the pyranose form of D-glucose, a six-membered ring, with a chlorine atom replacing the hydroxyl group at the C-6 position.

The stereochemistry of this compound is critical to its function and is defined by the following features:

-

α-anomer: The hydroxyl group at the anomeric carbon (C-1) is in the axial position, below the plane of the ring.

-

D-configuration: The stereochemistry at C-5 is of the D-configuration, meaning the CH₂Cl group is positioned above the plane of the ring in the standard Haworth projection. The remaining stereocenters (C-2, C-3, and C-4) follow the characteristic arrangement of D-glucose.

The presence of the chlorine atom at the C-6 position significantly alters the electronic and steric properties of the molecule compared to its parent, D-glucose. This substitution can influence its biological activity and its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₅ | |

| Molecular Weight | 198.6 g/mol | |

| Melting Point | 48-53 °C | |

| Solubility | Slightly soluble in methanol and water. |

Synthesis of this compound

The synthesis of this compound involves the selective chlorination of the primary hydroxyl group at the C-6 position of a suitably protected or unprotected glucose derivative. Several reagents and methods have been developed for this purpose.

Experimental Protocol: Selective Chlorination using Sulfuryl Chloride

This protocol is based on established methods for the selective chlorination of primary alcohols in carbohydrates.

Materials:

-

D-glucose

-

Pyridine (anhydrous)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve D-glucose in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Chlorination: Add sulfuryl chloride dropwise to the stirred solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash them sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Logical Workflow for the Synthesis:

Caption: Synthetic workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure and stereochemistry of the molecule. Based on data for D-glucose and its derivatives, the following spectral features are expected[1][2][3]:

-

¹H NMR:

-

The anomeric proton (H-1) of the α-anomer is expected to appear as a doublet at a characteristic downfield shift.

-

The protons on the pyranose ring (H-2 to H-5) will exhibit complex multiplets.

-

The diastereotopic protons at C-6 (CH₂Cl) will likely appear as two distinct signals, possibly as doublets of doublets, due to coupling with H-5.

-

-

¹³C NMR:

-

The anomeric carbon (C-1) will have a distinct chemical shift.

-

The carbon bearing the chlorine atom (C-6) will be shifted upfield compared to the corresponding carbon in D-glucose due to the shielding effect of the chlorine atom.

-

The remaining carbons of the pyranose ring (C-2 to C-5) will have characteristic chemical shifts.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | ~5.2 (d) | ~93 |

| C-2 | ~3.5 | ~72 |

| C-3 | ~3.7 | ~73 |

| C-4 | ~3.4 | ~70 |

| C-5 | ~4.0 | ~72 |

| C-6 | ~3.8, ~3.7 | ~45 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique can provide precise bond lengths, bond angles, and the conformation of the pyranose ring.

Potential Applications in Drug Development

Halogenated carbohydrates, including this compound, are of significant interest to researchers in drug development for several reasons.

Antimicrobial Agents

Derivatives of 6-deoxy-D-glucose have been investigated for their antimicrobial properties. Some studies have shown that halogenated glucose derivatives exhibit antibacterial and antifungal activity[4][5]. The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Tracers for Glucose Transport

6-deoxy-D-glucose derivatives, such as 6-fluoro-6-deoxy-D-glucose, have been used as tracers to study glucose transport in biological systems[6]. This compound could potentially serve a similar purpose, allowing researchers to investigate the mechanisms of glucose transporters (GLUTs) which are often overexpressed in cancer cells.

Precursor for Drug Synthesis

This compound can serve as a versatile building block for the synthesis of more complex bioactive molecules. The chlorine atom at the C-6 position can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of novel carbohydrate-based drugs. For instance, it can be a precursor for synthesizing molecules that target hypoxic tumors[7].

Signaling Pathway Illustration:

Caption: Potential drug development pathways for this compound.

Conclusion

This compound is a synthetically accessible and structurally well-defined molecule with significant potential in the field of drug development. Its unique combination of a carbohydrate scaffold and a reactive halogen atom makes it a valuable tool for researchers exploring new antimicrobial agents, imaging probes for glucose metabolism, and as a versatile intermediate for the synthesis of novel therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. iosrjournals.org [iosrjournals.org]

- 4. mb.journals.ekb.eg [mb.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and preliminary biological evaluation of 6-O-glucose-azomycin adducts for diagnosis and therapy of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-6-deoxy-alpha-d-glucopyranose CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-6-deoxy-alpha-d-glucopyranose, including its chemical identifiers, physicochemical properties, synthesis protocols, and biological activity. The information is intended to support research and development efforts in various scientific fields.

Chemical Identifiers and Physicochemical Properties

This compound is a halogenated derivative of glucose. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 28528-86-1 | [1] |

| Molecular Formula | C6H11ClO5 | [2] |

| Molecular Weight | 198.6 g/mol | [2][3] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-chlorooxane | |

| InChI | InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | [2] |

| InChIKey | QMWDIHPSUCUMFU-DVKNGEFBSA-N | [2] |

| SMILES | C(Cl)[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O">C@HO | |

| Melting Point | 48-53 °C | |

| Solubility | Slightly soluble in methanol and water. |

Synthesis Protocol

The following is a representative protocol for the synthesis of 6-chloro-6-deoxy-D-glucose, which exists as an equilibrium mixture of anomers including the alpha-d-glucopyranose form. This method is adapted from established procedures involving the selective chlorination of a protected glucose derivative.

Materials:

-

D-glucose

-

Acetic anhydride

-

Pyridine

-

Thionyl chloride

-

Methanol

-

Sodium methoxide solution (1 M in methanol)

-

Ethanol

-

Ether

-

Dowex-50 resin (H+ form)

-

Activated charcoal

-

Sodium sulphate

Procedure:

-

Acetylation of D-glucose: D-glucose is first peracetylated to protect the hydroxyl groups. Dissolve D-glucose in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Chlorination: The resulting glucose pentaacetate is selectively chlorinated at the C-6 position. The acetylated sugar is dissolved in a suitable solvent (e.g., chloroform) and reacted with a chlorinating agent like thionyl chloride in the presence of a catalyst. The reaction is typically carried out at a controlled temperature.

-

Work-up and Purification of the Acetylated Product: After the reaction, the mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated to yield 6-chloro-6-deoxy-D-glucose tetraacetate. The crude product can be purified by crystallization from ethanol.

-

Deacetylation: The purified 6-chloro-6-deoxy-D-glucose tetraacetate is deacetylated to obtain the final product. The tetraacetate is dissolved in methanol, and a catalytic amount of sodium methoxide solution is added. The reaction is stirred at room temperature until deacetylation is complete.

-

Final Purification: The reaction mixture is neutralized using Dowex-50 (H+) resin. The resin is filtered off, and the filtrate is concentrated. The residue is dissolved in 50% ethanol and decolorized with activated charcoal. The solvent is evaporated, and the final product, 6-chloro-6-deoxy-D-glucose, is crystallized from an ethanol-ether mixture. The resulting crystals are dried under vacuum.

Biological Activity and Mechanism of Action

This compound has been investigated for its biological activities, most notably its effects on male fertility.

Antifertility Effects

Studies in male rats have demonstrated that oral administration of 6-chloro-6-deoxyglucose leads to a reversible infertility. This effect is attributed to the compound's ability to impair the metabolism of spermatozoa.

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism underlying the antifertility effect of this compound is the inhibition of glycolysis in spermatozoa. Sperm cells rely heavily on glycolysis for the energy required for motility. This compound specifically targets a key enzyme in the glycolytic pathway.

Signaling Pathway: Inhibition of Glycolysis in Spermatozoa

References

Solubility and stability of 6-Chloro-6-deoxy-alpha-d-glucopyranose in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-6-deoxy-alpha-d-glucopyranose is a halogenated derivative of glucose, a class of compounds of significant interest in medicinal chemistry and drug development. The substitution of a hydroxyl group with chlorine at the C-6 position can profoundly alter the molecule's biological activity, metabolic fate, and physicochemical properties. Notably, 6-chloro-6-deoxysugars have been investigated for their effects on glucose metabolism. A comprehensive understanding of the solubility and stability of this compound is fundamental for its application in pharmaceutical formulations, enabling appropriate solvent selection for synthesis, purification, and delivery, as well as predicting its shelf-life and degradation pathways.

This technical guide provides an overview of the known solubility and stability characteristics of this compound and presents detailed experimental protocols for their systematic evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₅[1] |

| Molecular Weight | 198.6 g/mol [1] |

| Melting Point | 48-53°C |

| Appearance | Solid |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, only qualitative solubility data for this compound is available in the literature.

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in common solvents.

| Solvent | Solubility |

| Water | Slightly Soluble |

| Methanol | Slightly Soluble |

Quantitative Solubility Data

To date, comprehensive quantitative solubility data for this compound across a range of solvents and temperatures has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| 37 | |||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 |

Stability Profile

The chemical stability of this compound is crucial for ensuring its potency and safety over time. The presence of the chloro group at a primary position and the hemiacetal linkage suggests potential degradation pathways such as hydrolysis and nucleophilic substitution.

Potential Degradation Pathways

-

Hydrolysis: The glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to the open-chain form of the sugar.

-

Nucleophilic Substitution: The C-6 chloro group can be displaced by nucleophiles, particularly in protic solvents or under basic conditions.

-

Epimerization: Changes in pH can potentially lead to epimerization at the anomeric carbon.

Kinetic Stability Data

There is a lack of published kinetic data on the stability of this compound in different solvent systems. The following table is a template for recording key stability parameters derived from experimental studies.

| Solvent System | pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) | Major Degradants |

| Aqueous Buffer | 4.5 | 40 | |||

| 7.4 | 40 | ||||

| 9.0 | 40 | ||||

| 50% Methanol/Water | 7.4 | 40 | |||

| 50% Ethanol/Water | 7.4 | 40 |

Experimental Protocols

The following sections detail proposed methodologies for the systematic determination of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

5.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

5.1.2 Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the analytical range of the HPLC method.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Protocol for Stability Assessment

This protocol outlines a stability-indicating HPLC method to determine the degradation kinetics of this compound.

5.2.1 Materials and Equipment

-

This compound

-

Solvent systems (e.g., aqueous buffers of different pH, co-solvent mixtures)

-

Temperature-controlled stability chambers or ovens

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) for peak purity analysis and degradant identification

-

Validated stability-indicating HPLC method

-

pH meter

-

Volumetric glassware

5.2.2 Experimental Procedure

-

Method Development and Validation: Develop and validate an HPLC method capable of separating the parent compound from its potential degradation products. The method should be tested for specificity, linearity, accuracy, precision, and robustness.

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvent systems at a known concentration.

-

Stability Study Initiation: Dispense the solutions into sealed vials and place them in stability chambers at various temperatures (e.g., 40°C, 60°C for accelerated studies).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw samples from the stability chambers.

-

Sample Analysis: Analyze the samples immediately by the validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time.

-

Determine the degradation rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Conclusion

While there is a current gap in the publicly available quantitative data regarding the solubility and stability of this compound, this technical guide provides a framework for addressing this. The qualitative data indicates limited solubility in water and methanol, and its hygroscopic nature suggests that careful handling and storage are necessary. The proposed experimental protocols offer a robust approach for researchers and drug development professionals to systematically generate the critical solubility and stability data required for advancing the development of formulations containing this promising compound. The insights gained from such studies will be invaluable for optimizing drug delivery systems and ensuring product quality and efficacy.

References

Spectroscopic and Structural Elucidation of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated derivative of glucose. The information presented herein is essential for the characterization and utilization of this compound in various research and development applications, including its potential role as a synthetic intermediate in drug discovery.

Spectroscopic Data

Precise spectroscopic data is fundamental for the unambiguous identification and quality control of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of a Related Derivative

| Atom | Chemical Shift (δ) in ppm (Tentative) |

| C-1 | ~98-100 |

| C-2 | ~72-74 |

| C-3 | ~73-75 |

| C-4 | ~70-72 |

| C-5 | ~71-73 |

| C-6 | ~45 |

Note: These are approximate values based on data for related compounds and are subject to solvent and concentration effects.

Table 2: ¹H NMR Spectral Data of a Related Derivative

| Proton | Chemical Shift (δ) in ppm (Tentative) | Multiplicity | Coupling Constant (J) in Hz (Tentative) |

| H-1 | ~4.8-5.0 | d | ~3.5 - 4.0 |

| H-2 | ~3.4-3.6 | dd | J ≈ 3.5, 9.5 |

| H-3 | ~3.6-3.8 | t | J ≈ 9.5 |

| H-4 | ~3.3-3.5 | t | J ≈ 9.5 |

| H-5 | ~3.8-4.0 | ddd | J ≈ 2.0, 5.0, 9.5 |

| H-6a | ~3.7-3.9 | dd | J ≈ 2.0, 11.5 |

| H-6b | ~3.6-3.8 | dd | J ≈ 5.0, 11.5 |

Note: These are approximate values based on data for related compounds and are subject to solvent and concentration effects. 'd' denotes doublet, 'dd' denotes doublet of doublets, and 't' denotes triplet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for hydroxyl and chloroalkane groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H (hydroxyl) | Stretching vibrations |

| ~2900 | C-H (alkane) | Stretching vibrations |

| ~1100-1000 | C-O (alcohol, ether) | Stretching vibrations |

| ~750-650 | C-Cl (chloroalkane) | Stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₁ClO₅), the expected molecular weight is approximately 198.6 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) and characteristic isotopic peaks for the chlorine atom ([M+2]⁺ in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Data

| m/z Value (Tentative) | Ion | Description |

| 198/200 | [C₆H₁₁ClO₅]⁺ | Molecular ion peak with chlorine isotope pattern |

| 163 | [M - Cl]⁺ | Loss of a chlorine atom |

| Various smaller fragments | - | Resulting from the cleavage of the pyranose ring |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for carbohydrate analysis.

NMR Spectroscopy

A sample of this compound (5-10 mg) is typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD; 0.5-0.7 mL). The choice of solvent can affect the chemical shifts of exchangeable protons (hydroxyl groups). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a suitable solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a carbohydrate derivative like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of 6-deoxy-alpha-D-glucopyranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-deoxy-alpha-D-glucopyranose derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their role as structural motifs in various natural products and their potential as therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these carbohydrate derivatives.

Fundamentals of NMR Spectroscopy for Carbohydrate Analysis

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The key parameters obtained from NMR spectra are chemical shifts (δ) and coupling constants (J).

-

Chemical Shift (δ): The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a nucleus. Protons in carbohydrates typically resonate between 3.0 and 6.0 ppm, with anomeric protons (H-1) appearing at lower fields (4.5-5.5 ppm).[1] Carbon atoms in the pyranose ring generally have chemical shifts in the range of 60-110 ppm.[1] The absence of a hydroxyl group at the C-6 position in 6-deoxy derivatives leads to a characteristic upfield shift of the C-6 signal to the aliphatic region and the appearance of a methyl proton signal.

-

Coupling Constant (J): The coupling constant, measured in Hertz (Hz), provides information about the connectivity and dihedral angles between adjacent nuclei. For pyranose rings, the ³J(H,H) coupling constants are particularly useful for determining the relative stereochemistry of the ring protons. For instance, a small ³J(H1,H2) value (typically 1-4 Hz) is characteristic of an α-anomer, while a larger value (typically 7-9 Hz) indicates a β-anomer.[1]

Advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the complete assignment of all proton and carbon signals in complex carbohydrate derivatives.[2][3]

Experimental Protocols

Sample Preparation

-

Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Deuterium oxide (D₂O) is the most common solvent for underivatized carbohydrates. For derivatized, less polar compounds, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) may be used.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for obtaining good quality spectra on modern NMR spectrometers.

-

Internal Standard: A small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), can be added to reference the chemical shifts.

NMR Data Acquisition

A standard suite of NMR experiments for the structural elucidation of a 6-deoxy-alpha-D-glucopyranose derivative includes:

-

1D ¹H NMR: Provides information on the number and chemical environment of protons.

-

1D ¹³C NMR: Shows the number of unique carbon atoms.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

2D ¹H-¹H COSY: Identifies proton-proton spin-spin coupling networks, allowing for the tracing of proton connectivity within the pyranose ring.

-

2D ¹H-¹³C HSQC: Correlates each proton with its directly attached carbon atom.

-

2D ¹H-¹³C HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying glycosidic linkages and the position of substituents.

Data Presentation: ¹H and ¹³C NMR Data of 6-deoxy-alpha-D-glucopyranose and a Representative Derivative

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for 6-deoxy-alpha-D-glucopyranose and a representative derivative, methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside. Data for the parent compound, methyl alpha-D-glucopyranoside, is included for comparison to highlight the effect of the 6-deoxy modification.

Table 1: ¹H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz)

| Proton | 6-deoxy-α-D-glucopyranose (in D₂O) | Methyl α-D-glucopyranoside (in D₂O) | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (in CDCl₃) |

| H-1 | ~5.1 (d, J ≈ 3.7) | 4.79 (d, J = 3.8) | 4.81 (d, J = 3.6) |

| H-2 | ~3.5 | 3.42 (dd, J = 3.8, 9.8) | 3.60 (dd, J = 3.6, 10.0) |

| H-3 | ~3.7 | 3.67 (t, J = 9.8) | 3.85 (t, J = 9.6) |

| H-4 | ~3.4 | 3.32 (t, J = 9.8) | 3.42 (t, J = 9.6) |

| H-5 | ~3.8 | 3.78 (ddd, J = 2.2, 5.5, 9.8) | 3.95 (dq, J = 9.6, 6.2) |

| H-6 | ~1.2 (d, J ≈ 6.2) | 3.84 (dd, J = 2.2, 12.2), 3.76 (dd, J = 5.5, 12.2) | 3.35 (dq, J = 9.6, 2.8), 3.25 (dq, J = 9.6, 7.2) |

| OMe | - | 3.41 (s) | 3.45 (s) |

Note: Data for 6-deoxy-alpha-D-glucopyranose is estimated based on typical values and the data for its derivatives, as a complete dataset for the free sugar was not found in the search results.

Table 2: ¹³C NMR Chemical Shifts (δ in ppm)

| Carbon | 6-deoxy-α-D-glucopyranose (in D₂O) | Methyl α-D-glucopyranoside (in D₂O) | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (in CDCl₃) |

| C-1 | ~93 | 100.2 | 99.2 |

| C-2 | ~72 | 72.5 | 71.8 |

| C-3 | ~74 | 74.1 | 72.1 |

| C-4 | ~71 | 70.8 | 73.5 |

| C-5 | ~72 | 72.6 | 70.3 |

| C-6 | ~18 | 61.7 | 7.2 |

| OMe | - | 55.8 | 55.4 |

Note: Data for 6-deoxy-alpha-D-glucopyranose is estimated based on typical values and the data for its derivatives.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and the logical relationships in spectral interpretation.

Caption: General workflow for NMR spectral analysis.

Caption: Logical relationships in NMR data interpretation.

Applications in Research and Drug Development

The precise structural information obtained from NMR analysis of 6-deoxy-alpha-D-glucopyranose derivatives is critical in several areas of research and development:

-

Structural Verification: NMR is the gold standard for confirming the identity and purity of newly synthesized carbohydrate derivatives.

-

Conformational Analysis: The determination of three-dimensional structure in solution is crucial for understanding the biological activity of these molecules.

-

Drug Discovery: NMR can be used to study the interactions between carbohydrate-based drug candidates and their biological targets, such as proteins and enzymes.

-

Metabolomics: Identifying and quantifying these derivatives in biological samples can provide insights into metabolic pathways and disease states.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when coupled with 2D techniques, provides a powerful and indispensable platform for the detailed structural and conformational analysis of 6-deoxy-alpha-D-glucopyranose derivatives. A systematic approach to data acquisition and interpretation, as outlined in this guide, enables researchers to unambiguously determine the structure of these important molecules, thereby facilitating their development as potential therapeutic agents and research tools.

References

Unveiling the Potent Biological Activities of 6-Chloro-6-Deoxysugars and Their Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities of 6-chloro-6-deoxysugars and their derivatives. This class of compounds has demonstrated significant potential in various therapeutic areas, including male contraception, oncology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising field.

Antifertility Activity

A significant area of investigation for 6-chloro-6-deoxysugars has been their reversible male antifertility effects. Studies in male rats have shown that oral administration of these compounds leads to a dose-dependent reduction in fertility.

Quantitative Data: In Vivo Antifertility Efficacy

The following table summarizes the minimum effective daily oral doses of various 6-chloro-6-deoxysugars required to induce infertility in male rats.

| Compound | Minimum Effective Dose (μmol/kg/day) |

| 6-Chloro-6-deoxyfructose | >90[1] |

| 6-Chloro-6-deoxyglucitol | >90[1] |

| 6-Chloro-6-deoxyglucose | >120[1] |

| 6-Chloro-6-deoxymannose | >120[1] |

| 6-Chloro-6-deoxygalactose | >300[1] |

Mechanism of Action: Inhibition of Sperm Glycolysis

The antifertility action of 6-chloro-6-deoxysugars is attributed to their ability to inhibit glucose oxidation in spermatozoa.[1] This disruption of energy metabolism is crucial as mature sperm are highly reliant on glycolysis for the ATP required for motility. The primary targets of these compounds within the glycolytic pathway are the enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase.[1]

Experimental Protocol: In Vivo Antifertility Study in Rats

A general protocol for assessing the antifertility effects of 6-chloro-6-deoxysugars in male rats is outlined below.

Workflow for In Vivo Antifertility Assay

Methodology:

-

Animal Model: Adult male rats of a suitable strain (e.g., Wistar or Sprague-Dawley) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Dosing: The test compound is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage daily for a predetermined period (e.g., 2-4 weeks). A control group receives the vehicle only.

-

Mating: Following the treatment period, each male rat is cohabited with one or more untreated, fertile female rats.

-

Fertility Assessment: Females are monitored for signs of pregnancy, and the number of pups per litter is recorded. A significant reduction in the number of pregnancies or litter size in the treated group compared to the control group indicates an antifertility effect.

-

Sperm Analysis: At the end of the study, sperm is collected from the cauda epididymidis to assess motility, viability, and concentration.

-

Biochemical Assays: Spermatozoa are lysed, and the activity of key glycolytic enzymes, such as GAPDH and triosephosphate isomerase, is measured using spectrophotometric assays.

Anticancer Activity

Certain derivatives, notably 6-chloro-6-deoxyascorbic acid, have demonstrated promising anticancer properties against a range of human cancer cell lines, including those exhibiting resistance to conventional chemotherapeutic agents.[2]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the cytotoxic effects of 6-chloro-6-deoxyascorbic acid on various cancer cell lines. While specific IC50 values are not uniformly reported in the literature, the data indicates significant growth inhibition.

| Cell Line | Cancer Type | Drug Resistance | Observed Effect of 6-chloro-6-deoxyascorbic acid |

| HeLa | Cervical Carcinoma | - | Growth arrest[2] |

| HeLacis | Cervical Carcinoma | Cisplatin-resistant | Suppressed proliferation[2] |

| SK-BR-3 | Breast Adenocarcinoma | - | Growth arrest[2] |

| SK-BR-3-Dox | Breast Adenocarcinoma | Doxorubicin-resistant | Suppressed proliferation[2] |

| L929 | Mouse Fibroblasts | - | Growth arrest[2] |

| Mel B16 | Mouse Melanoma | - | Suppressed proliferation[2] |

Mechanism of Action: Induction of Apoptosis

The anticancer activity of 6-chloro-6-deoxyascorbic acid is primarily mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of signaling events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Experimental Protocols: In Vitro Cytotoxicity and Apoptosis Assays

Workflow for In Vitro Anticancer Activity Assessment

Methodologies:

-

Cell Viability (MTT/SRB Assay):

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the 6-chloro-6-deoxysugar derivative and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm.

-

SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, wash to remove unbound dye, and solubilize the protein-bound dye with a Tris-based solution. Measure the absorbance at ~565 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Caspase-3 Activity Assay:

-

Cell Lysis: Lyse treated and untreated cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AMC) to the cell lysates.

-

Incubation: Incubate at 37°C to allow for substrate cleavage by active caspase-3.

-

Detection: Measure the fluorescence or absorbance of the cleaved product. An increase in signal in the treated samples indicates caspase-3 activation.

-

-

Western Blot for Apoptotic Markers:

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved PARP, Bax, Bcl-2, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. Changes in the expression levels or cleavage of these proteins provide evidence of apoptosis.

-

Antimicrobial Activity

Derivatives of 6-sulfo-6-deoxy-D-glucosamine have emerged as a class of antimicrobial agents with activity against both bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table summarizes the minimum inhibitory concentrations (MICs) of 6-sulfo-6-deoxy-D-glucosamine and its N-acetyl derivative against a panel of pathogenic microorganisms.[3]

| Compound | S. aureus (mg/mL) | S. epidermidis (mg/mL) | E. coli (mg/mL) | P. aeruginosa (mg/mL) | C. albicans (mg/mL) | C. glabrata (mg/mL) | C. krusei (mg/mL) |

| 6-Sulfo-6-deoxy-D-glucosamine | 2.0 | 2.0 | 2.0 | >4.0 | 2.0 | 2.0 | 2.0 |

| N-Acetyl-6-sulfo-6-deoxy-D-glucosamine | 1.0 | 0.5 | 1.0 | 0.5 | 0.25 | 0.25 | 0.25 |

Mechanism of Action: Inhibition of UDP-GlcNAc Biosynthesis

The antimicrobial effect of these compounds stems from the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[4][3] UDP-GlcNAc is an essential precursor for the synthesis of peptidoglycan in bacteria and chitin in fungi, both of which are vital components of the cell wall.

Experimental Protocol: Broth Microdilution for MIC Determination

Workflow for MIC Determination

Methodology:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

- 1. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascorbic acid and 6-deoxy-6-chloro-ascorbic acid: potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery and history of 6-Chloro-6-deoxy-alpha-d-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated derivative of glucose, has carved a unique niche in the landscape of carbohydrate chemistry and pharmacology since its discovery. From its initial exploration as a tool to understand carbohydrate metabolism to its more recent investigation as a potential therapeutic agent, this molecule has been the subject of considerable scientific inquiry. This technical guide provides a comprehensive review of the discovery, history, synthesis, and biological activities of this compound. It details key experimental protocols, presents quantitative data in a structured format, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as an in-depth resource for researchers and professionals engaged in carbohydrate chemistry, medicinal chemistry, and drug development.

Discovery and History

The exploration of halogenated carbohydrates was a logical extension of the burgeoning field of carbohydrate chemistry in the early 20th century. While the precise first synthesis of this compound is not definitively documented in readily available literature, the foundational work on the selective halogenation of primary alcohols in sugars was pioneered by chemists like Burkhard Helferich. The "Helferich method," developed in the 1930s, provided a means for glycosylation and laid the groundwork for targeted modifications of sugar molecules[1].

A significant milestone in the synthesis of related compounds was the work of Evans and Parrish in 1965, who described an improved method for the preparation of methyl 6-chloro-6-deoxy-α-D-glucopyranoside[2]. This publication highlights the ongoing interest in the 1960s in creating and studying 6-halo-6-deoxy sugars. These early synthetic efforts were crucial for enabling the subsequent biological studies that would uncover the molecule's intriguing pharmacological properties.

Synthesis and Characterization

The primary synthetic route to this compound involves the selective chlorination of the primary hydroxyl group at the C-6 position of a suitably protected or unprotected glucose derivative.

Representative Experimental Protocol: Chlorination using Thionyl Chloride in Pyridine (A General Method)

This protocol is a generalized representation of a common method for the selective chlorination of the primary hydroxyl group of a pyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

Anhydrous Pyridine

-

Thionyl Chloride (SOCl₂)

-

Ice bath

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Methyl α-D-glucopyranoside is dissolved in anhydrous pyridine and the solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of the glucopyranoside to thionyl chloride is typically optimized to favor monochlorination at the C-6 position.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of crushed ice.

-

The mixture is then extracted with chloroform. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to yield methyl 6-chloro-6-deoxy-α-D-glucopyranoside.

-

To obtain the free sugar, this compound, the methyl glycoside can be hydrolyzed under acidic conditions.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-Deoxy-hexopyranose (Note: This is for a related 6-deoxy sugar, not the 6-chloro derivative, and serves as an illustrative example)[3]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.93 - 5.30 | 94.5 - 103.8 |

| 2 | 3.50 - 3.80 | 68.0 - 72.0 |

| 3 | 3.60 - 3.90 | 70.0 - 74.0 |

| 4 | 3.30 - 3.60 | 71.0 - 75.0 |

| 5 | 3.70 - 4.10 | 70.0 - 74.0 |

| 6 (CH₃) | 1.22 - 1.32 | 18.8 - 20.2 |

Biological Activities and Applications in Drug Development

This compound and its derivatives have exhibited significant biological activities, positioning them as interesting candidates for drug development.

Antifertility Effects

One of the most well-documented biological effects of 6-chloro-6-deoxyglucose is its antifertility action in males. Studies have shown that it impairs the motility and metabolism of spermatozoa[4].

Mechanism of Action: 6-chloro-6-deoxyglucose acts as an inhibitor of glycolysis in spermatozoa. It is metabolized to a toxic intermediate that inhibits key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase. This disruption of the primary energy-producing pathway in sperm leads to a depletion of ATP, rendering them immotile and unable to fertilize an egg[4].

Table 2: Antifertility Activity of 6-Chloro-6-deoxysugars in Male Rats [4]

| Compound | Effective Antifertility Dose (µmol/kg/day) |

| 6-Chloro-6-deoxyfructose | > 90 |

| 6-Chloro-6-deoxyglucitol | > 90 |

| 6-Chloro-6-deoxyglucose | > 120 |

| 6-Chloro-6-deoxymannose | > 120 |

| 6-Chloro-6-deoxygalactose | > 300 |

Anti-Diabetic Potential

More recently, a derivative of this compound, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose , has emerged as a potent anti-diabetic agent. This compound has been shown to stimulate the insulin receptor, mimicking the effects of insulin.

Signaling Pathway: This galloyl derivative binds to the insulin receptor, leading to its autophosphorylation and the subsequent activation of the downstream signaling cascade. A key pathway activated is the PI3K/Akt pathway, which is central to insulin's metabolic effects. Activation of Akt leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream.

Diagram: Insulin Receptor Signaling Pathway Activated by the Galloyl Derivative

References

Potential Research Areas for 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Chloro-6-deoxy-alpha-d-glucopyranose is a synthetic halogenated derivative of D-glucose, where the primary hydroxyl group at the C-6 position is replaced by a chlorine atom. This structural modification prevents its phosphorylation at the 6-position, a critical initial step in glycolysis. While primarily investigated for its effects on male fertility, its mechanism of action as a metabolic inhibitor suggests a broader potential for therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols, and explores promising avenues for future research and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the selective chlorination of a protected glucose derivative. The following is a representative protocol adapted from established methods for the synthesis of chlorodeoxy sugars.

Experimental Protocol: Synthesis via Tetra-O-acetyl-D-glucopyranose

Materials:

-

1,2,3,4-tetra-O-acetyl-β-D-glucopyranose

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Methanol

-

Sodium methoxide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Chlorination:

-

Dissolve 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise with constant stirring. The reaction is exothermic and should be controlled.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-6-deoxy-1,2,3,4-tetra-O-acetyl-α-D-glucopyranose.

-

-

Purification of the Acetylated Intermediate:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and concentrate under reduced pressure.

-

-

Deacetylation:

-

Dissolve the purified 6-chloro-6-deoxy-1,2,3,4-tetra-O-acetyl-α-D-glucopyranose in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

-

Final Purification:

-

Neutralize the reaction mixture with an acidic ion-exchange resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Established Biological Activity: Male Antifertility Agent

The most well-documented biological effect of this compound is its reversible male antifertility action, which has been demonstrated in several animal models.

Mechanism of Action

The antifertility effect is attributed to the inhibition of glycolysis in spermatozoa. Sperm cells are highly dependent on glycolysis for the energy required for motility. This compound is taken up by sperm cells and is thought to be metabolized to a toxic intermediate that inhibits key glycolytic enzymes, primarily Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This leads to a depletion of ATP and subsequent loss of sperm motility and viability.

Figure 1: Inhibition of Glycolysis by this compound.

Quantitative Data: Antifertility and Neurotoxicity

| Compound | Species | Effective Antifertility Dose (oral) | Neurotoxicity Dose (oral) | Reference |

| 6-chloro-6-deoxyglucose | Rat | 24 mg/kg/day | Not specified | [1] |

| 6-chloro-6-deoxyglucose | Marmoset | 24 mg/kg/day | High doses induce lesions | [1] |

| 6-chloro-6-deoxyglucose | Mouse | Ineffective up to 480 mg/kg/day | 480 mg/kg/day | [1] |

Experimental Protocol: In Vitro Sperm Motility Assay

Materials:

-

Semen sample

-

Biggers, Whitten, and Whittingham (BWW) medium

-

This compound stock solution

-

Incubator (37°C, 5% CO₂)

-

Microscope with a heated stage

-

Computer-Assisted Sperm Analysis (CASA) system (optional)

Procedure:

-

Sperm Preparation:

-

Collect semen sample and allow it to liquefy at 37°C for 30 minutes.

-

Perform a swim-up or density gradient centrifugation to isolate motile sperm.

-

Wash the sperm pellet with BWW medium and resuspend to a final concentration of 10-20 x 10⁶ sperm/mL.

-

-

Treatment:

-

Aliquot the sperm suspension into different tubes.

-

Add varying concentrations of this compound to the tubes. Include a vehicle control.

-

Incubate the tubes at 37°C in a 5% CO₂ atmosphere.

-

-

Motility Assessment:

-

At different time points (e.g., 0, 1, 2, 4, and 6 hours), take a small aliquot from each tube.

-

Place the aliquot on a pre-warmed microscope slide.

-

Assess sperm motility using a CASA system or by manual counting under the microscope.

-

For manual assessment, classify sperm as progressively motile, non-progressively motile, or immotile.

-

-

Data Analysis:

-

Calculate the percentage of motile sperm for each concentration and time point.

-

Plot the percentage of motility against the concentration of the compound to determine the IC50 (the concentration that inhibits motility by 50%).

-

Potential Research Area 1: Anticancer Agent via Glycolysis Inhibition

The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic window for glycolysis inhibitors. This compound, as a known inhibitor of glycolysis, is a promising candidate for anticancer drug development.

Hypothesized Mechanism

Similar to its effect on spermatozoa, this compound is hypothesized to inhibit GAPDH in cancer cells. This would disrupt the glycolytic pathway, leading to ATP depletion, induction of oxidative stress, and ultimately, cancer cell death.

Figure 2: Proposed workflow for evaluating anticancer potential.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the compound at different concentrations. Include a vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Plot the percentage of viability against the concentration and determine the IC50 value.

-

Data Presentation: Hypothetical Cytotoxicity and Glycolysis Inhibition

| Cell Line | Histology | IC50 (µM) - Cytotoxicity | IC50 (µM) - Glycolysis Inhibition |

| MCF-7 | Breast | Data to be determined | Data to be determined |

| A549 | Lung | Data to be determined | Data to be determined |

| HCT116 | Colon | Data to be determined | Data to be determined |

| U87-MG | Glioblastoma | Data to be determined | Data to be determined |

Potential Research Area 2: Competitive Inhibitor of Glucose Transport

An alternative or complementary anticancer mechanism could be the inhibition of glucose transport into cancer cells. The structural similarity of this compound to glucose suggests it may act as a competitive inhibitor of glucose transporters (GLUTs), which are frequently overexpressed in tumors.

Hypothesized Mechanism

This compound may bind to the glucose binding site of GLUTs, particularly GLUT1, which is widely overexpressed in various cancers. This competitive inhibition would reduce the uptake of glucose by cancer cells, leading to energy starvation and cell death.

Figure 3: Competitive Inhibition of Glucose Transport via GLUT1.

Experimental Protocol: Glucose Uptake Assay

Materials:

-

Cancer cell lines

-

24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]-glucose (radiolabeled glucose analog)

-

This compound

-

Cytochalasin B (a known GLUT inhibitor, as a positive control)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding and Starvation:

-

Seed cells in 24-well plates and grow to near confluence.

-

Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes to induce glucose starvation.

-

-

Inhibition:

-

Add different concentrations of this compound or cytochalasin B to the wells and incubate for 15-30 minutes.

-

-

Glucose Uptake:

-

Add 2-deoxy-D-[³H]-glucose to each well and incubate for a short period (e.g., 5-10 minutes).

-

-

Termination and Lysis:

-

Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

-

Scintillation Counting:

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts to the protein concentration of each sample.

-

Calculate the percentage of glucose uptake inhibition for each concentration.

-

Determine the Ki (inhibition constant) by performing the assay with varying concentrations of both the inhibitor and labeled glucose and fitting the data to a competitive inhibition model.

-

Data Presentation: Hypothetical Inhibition of Glucose Uptake

| Cell Line | GLUT Isoform(s) | Ki (µM) for Glucose Uptake Inhibition |

| HeLa | GLUT1 | Data to be determined |

| HepG2 | GLUT2, GLUT1 | Data to be determined |

| L929 | GLUT1, GLUT4 | Data to be determined |

Summary and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutics. While its role as a male antifertility agent is established, its potential as an anticancer agent remains largely unexplored. The dual-pronged approach of inhibiting both glycolysis and glucose transport offers a robust strategy to target the metabolic vulnerabilities of cancer cells.

Future research should focus on:

-

Quantitative Biochemical Assays: Determining the specific inhibitory constants (IC50 and Ki) of this compound against purified glycolytic enzymes and a panel of GLUT isoforms.

-

Preclinical Cancer Models: Evaluating the in vivo efficacy and safety of the compound in various xenograft and syngeneic tumor models.

-

Medicinal Chemistry: Synthesizing and screening derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, such as chemotherapy, radiation, or targeted therapies.

This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exciting exploration of this compound as a next-generation metabolic inhibitor.

References

An In-depth Technical Guide to 6-Chloro-6-deoxy-alpha-d-glucopyranose: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 6-Chloro-6-deoxy-alpha-d-glucopyranose, a chlorinated derivative of glucose. The information is intended to support laboratory research and drug development activities by providing detailed protocols and highlighting key safety considerations.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C6H11ClO5 | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| Melting Point | 48-53°C | [2] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

| Storage Temperature | -20°C | [2] |

| Appearance | Powder Solid | [3] |

| Odor | No information available | [3] |

Safety and Hazard Information

While specific toxicological data for this compound is limited, its structural similarity to other chlorinated sugars warrants careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Identification

Based on available Safety Data Sheets (SDS) for similar compounds, the following hazards should be considered:

-

Acute Oral Toxicity: While no specific LD50 is available for this compound, related chlorinated sugars have been studied. For instance, sucralose, a trichlorinated sucrose derivative, has an oral LD50 in mice of >10 g/kg. However, other chlorinated compounds can be more toxic. As a precaution, this compound should be handled as potentially toxic if ingested.

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.[4]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][5] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [5] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is provided below.

| PPE | Specification | References |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [3][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | [3][6] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | [3] |

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep refrigerated at -20°C for long-term storage.[2]

-

The compound is hygroscopic and should be stored under an inert atmosphere.[2]

Experimental Protocols

The following protocols provide a general framework for the safe handling and use of this compound in a laboratory setting.

Standard Operating Procedure for Safe Handling

This SOP should be adapted to specific laboratory conditions and procedures.

-

Preparation:

-

Before handling, ensure all necessary PPE is worn correctly.

-

Work in a designated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

-

Have an emergency spill kit readily available.

-

-

Weighing and Aliquoting:

-

Use a balance inside a fume hood or a ventilated enclosure.

-